Pyrimidine, 2,4-diamino-5-(3-pyridylmethyl)-
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Overview
Description
Pyrimidine, 2,4-diamino-5-(3-pyridylmethyl)- is a heterocyclic aromatic organic compound It is a derivative of pyrimidine, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-diamino-5-(3-pyridylmethyl)pyrimidine typically involves the reaction of 2,4-diamino-6-chloropyrimidine with 3-pyridylmethylamine under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Pyrimidine, 2,4-diamino-5-(3-pyridylmethyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or additional hydrogen atoms.
Substitution: Substituted derivatives with new functional groups replacing the amino groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as a precursor for various heterocyclic compounds with potential biological activities .
Biology
In biological research, 2,4-diamino-5-(3-pyridylmethyl)pyrimidine is studied for its interactions with enzymes and receptors. It is particularly of interest in the study of dihydrofolate reductase inhibitors, which are important in the treatment of bacterial infections and cancer .
Medicine
Its ability to inhibit specific enzymes makes it a candidate for drug development .
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other materials that require a pyrimidine core structure .
Mechanism of Action
The mechanism of action of 2,4-diamino-5-(3-pyridylmethyl)pyrimidine involves the inhibition of dihydrofolate reductase, an enzyme crucial for the synthesis of tetrahydrofolate. Tetrahydrofolate is essential for the synthesis of nucleotides, which are the building blocks of DNA. By inhibiting this enzyme, the compound effectively disrupts DNA synthesis, leading to the death of rapidly dividing cells, such as bacteria and cancer cells .
Comparison with Similar Compounds
Similar Compounds
Trimethoprim: Another dihydrofolate reductase inhibitor with a similar structure but different substituents.
Pyrimethamine: Used as an antimalarial drug, also inhibits dihydrofolate reductase.
Methotrexate: A chemotherapy agent that inhibits dihydrofolate reductase but has a different core structure.
Uniqueness
Pyrimidine, 2,4-diamino-5-(3-pyridylmethyl)- is unique due to its specific substitution pattern, which provides distinct biological activities and potential for selective inhibition of dihydrofolate reductase. This makes it a valuable compound for further research and development in medicinal chemistry .
Properties
CAS No. |
52606-04-9 |
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Molecular Formula |
C10H11N5 |
Molecular Weight |
201.23 g/mol |
IUPAC Name |
5-(pyridin-3-ylmethyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C10H11N5/c11-9-8(6-14-10(12)15-9)4-7-2-1-3-13-5-7/h1-3,5-6H,4H2,(H4,11,12,14,15) |
InChI Key |
FMBYANWCIULBGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CC2=CN=C(N=C2N)N |
Origin of Product |
United States |
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